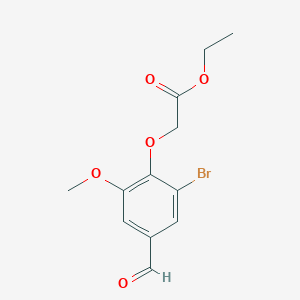

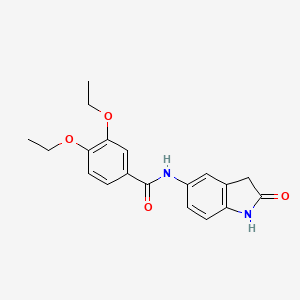

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound. It is a derivative of benzamide and indole . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of synthesized compounds were established by spectral studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, one-pot three-component Kabachnik-Fields reactions were used to synthesize these derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular formula of a similar compound, “3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide”, is C21H24N2O5, and its molecular weight is 384.432.Aplicaciones Científicas De Investigación

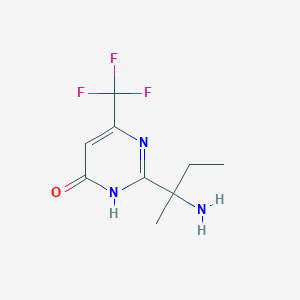

Anticancer Activity

Development of Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and Their Anticancer Activity

This study focuses on the synthesis of novel compounds with a core structure related to 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide and their evaluation as potential anticancer agents. The compounds demonstrated significant antitumor activity against various cancer cell lines, highlighting their potential in cancer therapy (Alafeefy et al., 2015).

Chemical Synthesis and Drug Development

Synthesis of 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid

This research presents the synthesis of a compound structurally related to this compound, indicating the versatility of related compounds in synthesizing potential drug candidates with improved systemic exposure (Owton et al., 1995).

Chemosensor Development

Isatin Appended Rhodamine Scaffold as a Chemosensor

A study on a chemosensor that utilizes a structure similar to this compound for the selective detection of Al3+ ions. This application is vital in environmental monitoring and biological studies (Dhara et al., 2014).

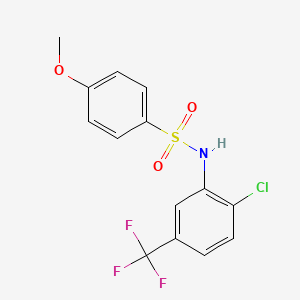

Antimicrobial and QSAR Studies

4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted Benzene Sulfonamides

This research synthesized and evaluated compounds for their antimicrobial and anticancer activities. It also conducted Quantitative Structure-Activity Relationship (QSAR) studies, providing insights into designing more effective therapeutic agents (Kumar et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide are caspase-3 and other proteins involved in cellular apoptotic pathways . These targets play a crucial role in regulating apoptosis, a programmed cell death process .

Mode of Action

This compound interacts with its targets by activating procaspase-3 , a key enzyme regulating apoptosis . This interaction leads to notable cytotoxicity towards human cancer cell lines .

Biochemical Pathways

The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to the induction of apoptosis, causing the death of cancer cells .

Pharmacokinetics

The compound’s cytotoxic effects on various cancer cell lines suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis . This leads to a reduction in the proliferation of cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMWIGWODVYGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)

![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)

![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)